molecular formula C10H11N3O B300326 1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone

1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone

Cat. No. B300326
M. Wt: 189.21 g/mol
InChI Key: PCGQIBLMWARPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone is a chemical compound that belongs to the class of pyrrolopyrazines. It has gained significant attention in the scientific community due to its potential use in drug development.

Mechanism of Action

The mechanism of action of 1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and receptors. The compound has been found to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression. It has also been found to inhibit the activity of various kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death process. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the activity of various inflammatory mediators. Additionally, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone in lab experiments is its potent inhibitory activity against various enzymes and receptors. This makes it a potential candidate for drug development. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone has shown promising results in preclinical studies, and further research is needed to explore its potential use in drug development. Some of the future directions that can be explored include:
1. Investigating the efficacy of the compound in combination with other drugs for the treatment of cancer and other diseases.
2. Exploring the potential of the compound in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
3. Investigating the pharmacokinetics and pharmacodynamics of the compound to optimize its dosing and administration.
4. Exploring the potential of the compound in the treatment of viral infections such as COVID-19.
Conclusion
In conclusion, 1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Further research is needed to explore its potential use in drug development and optimize its dosing and administration.

Synthesis Methods

The synthesis of 1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone involves the reaction of 4-bromo-1H-pyrrolo[3,4-d]diazepine with methyl vinyl ketone in the presence of a palladium catalyst. The reaction is carried out under mild conditions and results in a high yield of the desired product.

Scientific Research Applications

1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone has been extensively studied for its potential use in drug development. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for drug development.

properties

Product Name

1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-7-10-6-11-5-9(10)3-4-13(12-7)8(2)14/h3-6,12H,1-2H3

InChI Key

PCGQIBLMWARPLT-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=NC=C2C=CN(N1)C(=O)C

SMILES

CC1=C2C=NC=C2C=CN(N1)C(=O)C

Canonical SMILES

CC1=C2C=NC=C2C=CN(N1)C(=O)C

Origin of Product

United States

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